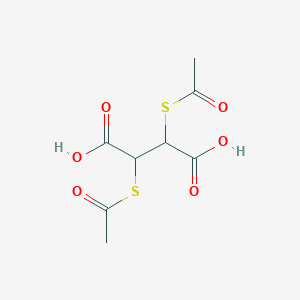
2,3-Bis(acetylsulfanyl)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(acetylsulfanyl)butanedioic acid is a chemical compound with the molecular formula C8H10O6S2 It is known for its unique structure, which includes two acetylsulfanyl groups attached to a butanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(acetylsulfanyl)butanedioic acid typically involves the reaction of ethyl xanthate with 2,3-dibromosuccinic acid. This reaction produces 2,3-diethyl xanthate-1,4-succinic acid, which is then hydrolyzed to yield 2,3-dimercaptosuccinate. The final step involves acidifying the 2,3-dimercaptosuccinate solution to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(acetylsulfanyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylsulfanyl groups to thiol groups.
Substitution: The acetylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
2,3-Bis(acetylsulfanyl)butanedioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s thiol groups make it useful in studying redox biology and thiol-disulfide exchange reactions.
Industry: Used in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 2,3-Bis(acetylsulfanyl)butanedioic acid involves its ability to participate in redox reactions. The acetylsulfanyl groups can undergo oxidation and reduction, making the compound a versatile reagent in redox chemistry. It can interact with various molecular targets, including enzymes and proteins, through thiol-disulfide exchange reactions .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimercaptosuccinic acid: Similar structure but with thiol groups instead of acetylsulfanyl groups.
2,3-Diacetylmercaptobernsteinsaeure: Another derivative with similar functional groups.
Uniqueness
2,3-Bis(acetylsulfanyl)butanedioic acid is unique due to its acetylsulfanyl groups, which provide distinct chemical reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic and research applications .
Properties
CAS No. |
17660-55-8 |
|---|---|
Molecular Formula |
C8H10O6S2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2,3-bis(acetylsulfanyl)butanedioic acid |
InChI |
InChI=1S/C8H10O6S2/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
IGEPXHZQIGLLRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC(C(C(=O)O)SC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















